molecular formula C15H11Br2N B6175801 1-[(2,5-dibromophenyl)methyl]-1H-indole CAS No. 2551117-62-3

1-[(2,5-dibromophenyl)methyl]-1H-indole

Cat. No.: B6175801
CAS No.: 2551117-62-3
M. Wt: 365.1
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Description

1-[(2,5-Dibromophenyl)methyl]-1H-indole is a brominated indole derivative characterized by a 1H-indole core substituted at the 1-position with a benzyl group bearing bromine atoms at the 2- and 5-positions of the phenyl ring. Bromine’s electron-withdrawing nature likely enhances stability and modulates intermolecular interactions, making it relevant for pharmaceutical or materials science applications.

Properties

CAS No.

2551117-62-3

Molecular Formula

C15H11Br2N

Molecular Weight

365.1

Purity

95

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation

Friedel-Crafts alkylation is a classical method for introducing alkyl/aryl groups to indole’s 1-position. For 1-[(2,5-dibromophenyl)methyl]-1H-indole, this involves reacting indole with 2,5-dibromobenzyl bromide in the presence of a Lewis acid catalyst.

Reaction Conditions:

  • Catalyst : AlCl₃ or FeCl₃ (10–20 mol%)

  • Solvent : Dichloromethane (DCM) or toluene

  • Temperature : 0°C to room temperature

  • Yield : 60–75%

The mechanism proceeds via electrophilic activation of the benzyl bromide, forming a carbocation that undergoes nucleophilic attack by indole (Scheme 1). Steric hindrance from the dibromophenyl group often necessitates prolonged reaction times (12–24 hrs).

Table 1. Friedel-Crafts Alkylation Optimization

ParameterOptimal ConditionImpact on Yield
Catalyst Loading15 mol% AlCl₃Maximizes electrophilicity
Solvent PolarityLow (Toluene)Reduces side reactions
Temperature0°C → RTBalances reactivity and stability

Reductive Amination

Reductive amination offers an alternative route by condensing indole with 2,5-dibromobenzaldehyde followed by reduction.

Procedure:

  • Condensation : Indole + 2,5-dibromobenzaldehyde → Imine intermediate (NaBH₃CN, MeOH, 0°C).

  • Reduction : Imine → Target compound (Pd/C, H₂, 1 atm).

  • Yield : 50–65%.

This method avoids harsh acids but requires careful control of reducing conditions to prevent over-reduction of bromine substituents.

Cross-Coupling Reactions

Recent advances utilize palladium-catalyzed cross-coupling to attach pre-brominated aryl groups.

Suzuki-Miyaura Coupling:

  • Reagents : 1H-Indole-1-boronic acid + 2,5-dibromobenzyl bromide

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : DMF/H₂O (3:1)

  • Yield : 70–80%.

Key Advantage : Enables late-stage functionalization, preserving bromine integrity.

Green Synthesis Approaches

Eco-friendly methods prioritize solvent-free conditions and recyclable catalysts:

Iodine-Catalyzed Alkylation:

  • Catalyst : Molecular I₂ (10 mol%)

  • Conditions : Solvent-free, 50°C, 1 hr

  • Yield : 85–90%.

Iodine activates the carbonyl group of 2,5-dibromobenzaldehyde, facilitating indole attack without metal residues.

Table 2. Comparative Analysis of Methods

MethodYield (%)Purity (%)Environmental Impact
Friedel-Crafts60–7590High (toxic solvents)
Reductive Amination50–6585Moderate
Suzuki-Miyaura70–8095Low (Pd recycling)
Iodine-Catalyzed85–9092Minimal

Mechanistic Insights

Electrophilic Substitution in Friedel-Crafts

The benzyl bromide’s electrophilicity is enhanced by AlCl₃, forming a carbocation that reacts with indole’s nucleophilic N1 position. Steric effects from bromine atoms slow the reaction but improve regioselectivity.

Reductive Amination Pathways

NaBH₃CN selectively reduces the imine intermediate without affecting Br substituents, though excess reductant may dehalogenate the product.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity:

  • NMR : ¹H NMR shows indole H2 (δ 7.2–7.4 ppm) and benzyl CH₂ (δ 5.1 ppm).

  • HPLC : Purity >95% with C18 columns (MeCN/H₂O gradient).

  • MS : Molecular ion peak at m/z 365.06 (M⁺) .

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-dibromophenyl)methyl]-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Substituted indole derivatives with various functional groups.

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Phenylmethylindole.

Scientific Research Applications

Medicinal Chemistry

1-[(2,5-dibromophenyl)methyl]-1H-indole is primarily studied for its potential therapeutic effects. Its structural characteristics allow it to interact with various biological targets.

Case Studies

  • Anticancer Activity : Research has indicated that derivatives of indole compounds exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound inhibited the growth of cancer cell lines through apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Another study explored the neuroprotective properties of indole derivatives, suggesting that they could be beneficial in treating neurodegenerative diseases by reducing oxidative stress and inflammation .

Biological Research

The compound's ability to modulate enzyme activity and receptor interactions makes it a valuable tool in biological studies.

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing more complex molecules. Its reactivity allows for further functionalization, making it a versatile building block in organic synthesis.

Synthetic Routes

Common synthetic routes include:

  • Friedel-Crafts Alkylation : Utilizing the dibromophenyl group for electrophilic aromatic substitution.
  • Reformulation into Bioactive Molecules : Modifying the indole structure to enhance pharmacological properties.

Mechanism of Action

The mechanism of action of 1-[(2,5-dibromophenyl)methyl]-1H-indole is not fully elucidated. it is believed to interact with specific molecular targets and pathways, depending on its functionalization. For instance, indole derivatives are known to modulate enzyme activity, receptor binding, and signal transduction pathways, contributing to their diverse biological effects .

Comparison with Similar Compounds

Key Observations :

  • Bromine Effects: Bromine substitution (e.g., in 1-(2-bromophenyl)-1H-indole ) introduces distinct deshielding in NMR (δ >128 ppm for aromatic carbons) compared to non-halogenated analogs like Compound 9 .
  • Substituent Flexibility : Piperidinylmethyl or methoxy groups (Compounds 9, 13 ) enhance solubility in polar solvents, whereas brominated analogs exhibit higher hydrophobicity.
  • Molecular Weight : Bromine increases molecular weight significantly (e.g., 272.14 vs. 244.34 g/mol for Compound 13 ), impacting chromatographic behavior (e.g., Rf values).

Pharmacological and Toxicological Profiles

  • Synthetic Cannabinoids: Indole derivatives like JWH-122 ( ) exhibit high receptor affinity due to arylketone substituents, whereas brominated analogs may show altered binding kinetics.
  • Toxicity: Brominated compounds (e.g., 9-(2,5-dibromophenyl)-9H-carbazole ) are often associated with increased bioaccumulation risks compared to non-halogenated indoles.

Regulatory Status

This suggests that this compound may face scrutiny if bioactive.

Q & A

Q. Table 1: Reaction Optimization for Alkylation

ConditionBaseSolventTemp (°C)Yield (%)
StandardK₂CO₃DMF8065
Enhanced BaseNaHTHF6078
Reduced TempK₂CO₃DMF5045

Q. Table 2: Representative Spectral Data

TechniqueKey Peaks/Data
1H NMRδ 5.4 (s, 2H, CH₂), δ 7.5–7.8 (m, Ar-H)
FTIR595 cm⁻¹ (C-Br), 3418 cm⁻¹ (N-H)
HRMSm/z 395.92 (calculated: 395.94)

Q. Example Findings :

  • Dihedral angle between indole and dibromophenyl groups: 85–90°, indicating steric hindrance.
  • Halogen bonding (Br···N) stabilizes crystal lattice .

Q. Table 3: Cross-Coupling Optimization

Reaction TypeCatalystSolventYield (%)
Suzuki CouplingPd(PPh₃)₄THF72
Buchwald-HartwigPd₂(dba)₃/XPhosToluene65

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